REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([SH:10])=[CH:8][CH:7]=[CH:6][C:5]=12.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12]S.[O-][CH2:19]C.[Na+]>C(O)C>[N:1]1[CH:2]=[C:3]2[N:4]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=13)[S:10][C:12]([C:11]([O:15][CH2:16][CH3:17])=[O:14])=[CH:19]2 |f:2.3|
|
Name
|
|
Quantity
|
448 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=CC=C2S
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OCC
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N-hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were collected
|
Type
|
WASH
|
Details
|
rinsed with diisopropyl ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C2C=C(SC3=CC=CC1N23)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |